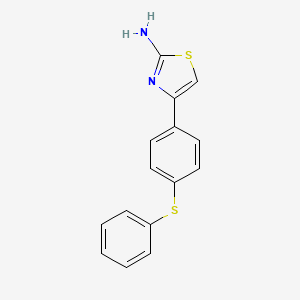

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

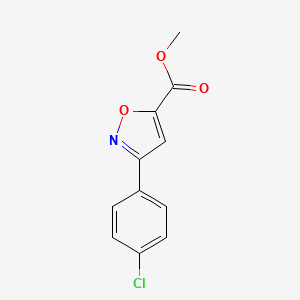

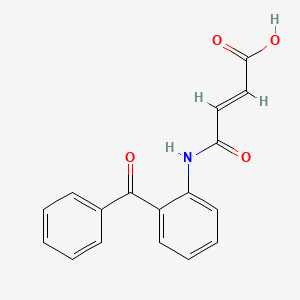

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is an organic compound that has a wide range of applications in the field of scientific research. The compound is composed of two aromatic rings, a thiazole ring, and an amine group. It is a white, crystalline solid at room temperature and is insoluble in water. 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is widely used in laboratory experiments due to its low toxicity, high solubility in organic solvents, and its ability to form stable complexes with other compounds.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine derivatives have been synthesized and demonstrated antimicrobial activity against a range of pathogens including Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger, et al., 2013). Similarly, other synthesized derivatives have been screened and found to display significant anthelmintic (parasitic worm inhibiting) and anti-inflammatory activities (Shetty, et al., 2010).

Biological Evaluation and Cancer Research

Cyclin-dependent Kinase Inhibitors

Derivatives of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine have been identified as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2), a protein associated with cell cycle regulation. These inhibitors have been structurally optimized to improve potency and evaluated for their antiproliferative and proapoptotic effects, aligning with cellular CDK2 and CDK9 inhibition (Wang, et al., 2004).

Antibacterial and Antioxidant Activities

Novel derivatives of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine have been synthesized and tested for their antibacterial and antioxidant activities. These compounds have shown promising results and offer potential for the development of new therapeutic agents (Parasotas, et al., 2018).

Materials Science and Corrosion Inhibition

Corrosion Inhibition

Research has explored the synthesis of thiazole derivatives for applications as corrosion inhibitors, particularly for copper in acidic environments. Experimental and computational studies have supported the efficacy of these compounds, providing insights into their interaction mechanisms and adsorption behaviors (Farahati, et al., 2019). Further studies have utilized quantum chemical and molecular dynamics simulations to understand the inhibition performances of these derivatives against the corrosion of iron (Kaya, et al., 2016).

Propriétés

IUPAC Name |

4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S2/c16-15-17-14(10-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSGAGSEDJVKAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354732 |

Source

|

| Record name | 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine | |

CAS RN |

333773-69-6 |

Source

|

| Record name | 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)

![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)

![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)